Product packaging for 10,12-Heneicosadiynoic acid(Cat. No.:CAS No. 28393-00-2)

10,12-Heneicosadiynoic acid

Cat. No.: B13828761
CAS No.: 28393-00-2
M. Wt: 318.5 g/mol
InChI Key: NBZNZQNWYUMMBZ-UHFFFAOYSA-N
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Description

Overview of Diynoic Acids in Advanced Functional Materials

Diynoic acids are a class of molecules that feature one or more diacetylene (conjugated triple bond) groups within their structure. This structural feature is central to their utility in materials science. When organized in a specific arrangement, these molecules can undergo topochemical polymerization, often initiated by UV light, to form highly conjugated polymers known as polydiacetylenes (PDAs). u-tokyo.ac.jpvulcanchem.com

These resulting polymers exhibit remarkable chromic properties, meaning they can change color in response to external stimuli such as temperature, pH, mechanical stress, or the presence of specific analytes. u-tokyo.ac.jpnih.gov This colorimetric response, typically a transition from blue to red, is due to a change in the polymer backbone's conformation, which alters its electronic state and, consequently, its optical absorption. academie-sciences.fr This unique characteristic makes diynoic acid-based materials, particularly PDAs, highly attractive for the development of sensors, smart coatings, and other advanced functional materials. u-tokyo.ac.jpvulcanchem.com The sensitivity and response of these materials can be tuned by altering the structure of the diynoic acid monomer, such as the length of the alkyl chain. rsc.org

Historical Context of 10,12-Heneicosadiynoic Acid in Polymer and Nanomaterial Development

The study of nanomaterials has roots that stretch back to ancient civilizations, who unknowingly utilized nanoparticles in applications like cave paintings. encyclopedia.pub The modern era of nanotechnology, however, began to take shape in the mid-20th century. encyclopedia.pubmdpi.com The development of techniques for creating organized molecular assemblies, such as Langmuir-Blodgett films in the 1930s, laid the groundwork for the controlled fabrication of thin films from molecules like fatty acids. nih.govnih.gov

While the broader field of diacetylene chemistry has been explored for some time, the specific use of this compound and its analogs in polymer and nanomaterial development is a more recent focus. Research has demonstrated that the properties of polydiacetylene materials are highly dependent on the specific diynoic acid monomer used. For instance, the stability of vesicles formed from diynoic acids is influenced by the length of the alkyl chain, with shorter chains sometimes leading to instability. mdpi.com Early work on polydiacetylene-based sensors, such as those for detecting influenza virus, utilized functionalized diacetylene monomers to create colorimetric responses to specific binding events. mdpi.com Over time, the investigation expanded to include a variety of diynoic acids, including this compound, to understand how their structural differences impact the properties of the resulting polymers and nanomaterials. purdue.eduacs.org

Scope and Research Significance of this compound Studies

Current research on this compound is multifaceted, exploring its potential in a range of applications. One significant area of investigation is its use in the fabrication of sensors. The ability of polydiacetylenes derived from this acid to change color in response to environmental changes makes them ideal candidates for developing sensitive and selective detection platforms. u-tokyo.ac.jprsc.org

Studies have explored the impact of alkyl chain length on the properties of polydiacetylene films, with this compound being a key molecule in these comparative analyses. purdue.eduacs.org For example, research has shown that the sensitivity of polydiacetylene-based sensors can be influenced by the monomer's chain length, with shorter chains sometimes leading to higher sensitivity. rsc.org However, vesicle stability can be a challenge with shorter chain diynoic acids like this compound. mdpi.com

The self-assembly of this compound and other diynoic acids on surfaces is another active area of research. rsc.org Techniques like Langmuir-Blodgett deposition allow for the creation of highly ordered monolayers, which are crucial for the development of advanced electronic and photonic devices. nih.govbeilstein-journals.org The study of how these molecules pack and polymerize in thin films provides fundamental insights into controlling material properties at the nanoscale. nih.govrsc.org

The significance of these studies lies in the potential to create novel materials with tailored functionalities. By understanding the structure-property relationships of molecules like this compound, scientists can design and synthesize new polymers and nanomaterials for a wide array of applications, from biosensors and drug delivery systems to advanced coatings and electronic components. cymitquimica.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chain Length
This compound28393-00-2C₂₁H₃₄O₂318.5021
10,12-Pentacosadiynoic acid66990-32-7C₂₅H₄₂O₂374.6025
10,12-Tricosadiynoic acid56337-33-4C₂₃H₃₈O₂346.5523
10,12-Octadecadiynoic acid7333-25-7C₁₈H₂₈O₂276.4118

Data sourced from multiple chemical databases and research articles. nih.govcymitquimica.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B13828761 10,12-Heneicosadiynoic acid CAS No. 28393-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28393-00-2

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

henicosa-10,12-diynoic acid

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-8,13-20H2,1H3,(H,22,23)

InChI Key

NBZNZQNWYUMMBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC#CCCCCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 10,12 Heneicosadiynoic Acid and Its Structural Analogs

Emerging Synthetic Strategies and High-Yield Preparations

Modern synthetic chemistry has introduced powerful cross-coupling reactions that enable the efficient and high-yield preparation of conjugated diynes. These methods are often superior to classical condensation reactions in terms of selectivity and reaction conditions.

The Cadiot-Chodkiewicz coupling is a cornerstone for the synthesis of unsymmetrical diynes. alfa-chemistry.comwikipedia.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.org This method is highly selective, producing the desired unsymmetrical diyne without significant formation of symmetrical homocoupling byproducts. wikipedia.orgacs.org The Cadiot-Chodkiewicz coupling has been successfully used to prepare a variety of diynoic acids and natural polyacetylenes. purdue.edufigshare.com For the synthesis of 10,12-heneicosadiynoic acid, this could involve coupling 1-undecyne (B103828) with 1-bromo-1-decynoic acid, or a similar combination of fragments.

For the synthesis of symmetrical diynes, the Glaser-Eglinton-Hay coupling is the method of choice. researchgate.netnumberanalytics.com This reaction involves the oxidative homocoupling of a terminal alkyne in the presence of a copper catalyst, such as a copper(I) or copper(II) salt, and an oxidant, often oxygen from the air. numberanalytics.comrsc.orgrsc.org The Eglinton variation uses a stoichiometric amount of a copper(II) salt in a solvent like pyridine, while the Hay modification introduced a catalytic system, making the reaction more efficient. rsc.orgorganic-chemistry.org These coupling reactions are fundamental for creating the C-C bond between two alkyne units to form the 1,3-diyne structure. researchgate.net

MethodDescriptionKey ReagentsKey Features
Carboxylation of Terminal AlkynesDirect addition of CO₂ to a terminal alkyne. researchgate.netrsc.orgTerminal alkyne, CO₂, Base (e.g., Cs₂CO₃), optional catalyst (e.g., Ag(I), organocatalyst). researchgate.netrsc.orgorganic-chemistry.orgAtom-economical, uses CO₂ as a C1 source. rsc.org
Condensation with Bromoalkanoic AcidsAlkylation of a terminal diyne with a bromoalkanoic acid. rsc.orgTerminal diyne, ω-bromoalkanoic acid, Strong base (e.g., Lithamide). rsc.orgClassic method for chain extension. rsc.org
Cadiot-Chodkiewicz CouplingCross-coupling of a terminal alkyne and a 1-haloalkyne. alfa-chemistry.comwikipedia.orgTerminal alkyne, 1-Haloalkyne, Cu(I) salt, Amine base. wikipedia.orgrsc.orgHigh yield and selectivity for unsymmetrical diynes. rsc.org
Glaser-Eglinton-Hay CouplingOxidative homocoupling of a terminal alkyne. researchgate.netnumberanalytics.comTerminal alkyne, Cu salt (catalytic or stoichiometric), Oxidant (e.g., O₂). rsc.orgorganic-chemistry.orgStandard method for symmetrical diynes. researchgate.net
Stereoselective SynthesisMulti-step synthesis involving stereocontrolled reactions. nih.govacs.orgVaries; may involve Ti-catalyzed cyclomagnesiation, stereoselective reductions. mdpi.comsciforum.netProvides access to specific stereoisomers of diyne derivatives. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. nih.govacs.org

Several of the aforementioned methods can be viewed through a green chemistry lens:

Atom Economy and Feedstock Choice : The direct carboxylation of terminal alkynes with CO₂ is a prime example of a greener approach. rsc.org It maximizes atom economy by incorporating all the atoms of the reactants into the final product and utilizes CO₂, a renewable and non-toxic feedstock, instead of more hazardous C1 sources like carbon monoxide or cyanides. researchgate.net

Catalysis over Stoichiometric Reagents : The use of catalytic systems, as seen in modern Cadiot-Chodkiewicz and Hay couplings, is a core principle of green chemistry. rsc.orgrsc.org Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. nih.gov The development of organocatalytic carboxylation further reduces reliance on potentially toxic or expensive metals. organic-chemistry.org

Safer Solvents and Conditions : Research into greener reaction conditions includes the use of less hazardous solvents. For example, Cadiot-Chodkiewicz coupling has been performed in supercritical CO₂, an environmentally benign solvent. rsc.org Furthermore, developing reactions that can proceed under milder temperatures and pressures, such as the ambient pressure carboxylation reactions, reduces energy consumption. rsc.org

By optimizing reaction conditions, choosing sustainable starting materials, and employing catalytic methods, the synthesis of this compound and its analogs can be aligned with the goals of green and sustainable chemistry. nih.gov

Molecular Self Assembly and Nanostructure Formation of 10,12 Heneicosadiynoic Acid

Principles of Amphiphilic Self-Assembly in Aqueous and Non-Aqueous Media

10,12-Heneicosadiynoic acid (HCDA) is an amphiphilic molecule, possessing a hydrophilic carboxylic acid headgroup and a long, hydrophobic hydrocarbon tail containing a diacetylene moiety. This dual nature drives its self-assembly in various solvents to minimize free energy. nih.gov

In aqueous media , these molecules spontaneously organize to sequester their hydrophobic tails from water while exposing their hydrophilic heads. nih.govrsc.org This process is governed by the hydrophobic effect and can lead to the formation of several supramolecular structures, including micelles, vesicles, and lamellar phases. nih.govmdpi.com The specific architecture formed is largely determined by the molecule's packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the critical length of the tail. mdpi.com For many diacetylenic acids, the packing parameter favors the formation of bilayer vesicles. mdpi.com The pH of the aqueous solution is a critical factor, as it influences the ionization state of the carboxylic acid headgroup. core.ac.uk At high pH, the deprotonated carboxylate groups increase electrostatic repulsion, which can favor the formation of micelles, while at lower pH, the protonated, uncharged state can facilitate the packing required for bilayer and vesicle formation. nih.govcore.ac.uk

In non-aqueous media , particularly at the air-liquid interface (commonly an air-water interface in Langmuir trough experiments), amphiphilic molecules like HCDA also exhibit ordered self-assembly. When dissolved in a volatile, water-immiscible organic solvent and spread on a water subphase, the molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed towards the air. atascientific.com.au This creates a monomolecular layer, or Langmuir film, at the interface. mdpi.com The van der Waals interactions between the alkyl chains are a primary driving force in determining the packing structure within these monolayers. researchgate.net

Formation and Characterization of Vesicular Architectures

Vesicles are spherical, hollow structures composed of a lipid bilayer enclosing an aqueous core. They are among the most common self-assembled structures formed by diacetylenic acids in aqueous solutions. nih.gov

Solvent injection is a widely used method for preparing diacetylene vesicles. nih.govmdpi.com The general procedure involves dissolving the diacetylenic acid, such as HCDA, in a water-miscible organic solvent like ethanol (B145695) to create a stock solution. mdpi.comrsc.org This solution is then slowly injected into a volume of heated water (typically 5–10 °C above the lipid's melting temperature) under vigorous stirring. nih.govmdpi.com The rapid dilution and change in solvent environment cause the amphiphilic molecules to self-assemble into vesicles. rsc.orgavantiresearch.com The solution is often cooled and left overnight to allow for the stabilization and topochemical arrangement of the molecules within the vesicle bilayer, which is a prerequisite for successful polymerization. nih.govmdpi.com

While this technique is effective for many diacetylenic acids, studies have shown that forming stable vesicles with shorter-chain variants can be challenging. For instance, attempts to create vesicles from this compound (C21) using solvent injection have sometimes resulted in near-instantaneous aggregation. nih.govmdpi.com However, other research has successfully produced HCDA (referred to as a C21 monomer) vesicles using this method, suggesting that precise control over parameters is crucial. rsc.orgacs.org

Thin film hydration is another common technique for vesicle preparation. nih.govmdpi.com In this method, the diacetylenic acid is dissolved in an organic solvent (e.g., chloroform), which is then evaporated under reduced pressure to form a thin lipid film on the wall of a flask. researchgate.netliposomes.ca This dry film is subsequently hydrated with an aqueous buffer, leading to the spontaneous formation of vesicles. mdpi.com To achieve a more uniform size distribution, the resulting vesicle solution is often subjected to sonication or extrusion through polycarbonate membranes. mdpi.com

Microfluidic methods have emerged as a more recent and advantageous technique for vesicle fabrication. nih.govavantiresearch.com These methods involve the controlled mixing of a lipid-in-organic-solvent stream with an aqueous stream within a microfluidic chip. liposomes.ca The rapid and well-controlled mixing promotes the self-assembly of lipids into vesicles. avantiresearch.com Microfluidics offers superior control over vesicle size, lamellarity (the number of bilayers), and size distribution compared to bulk methods like thin-film hydration. avantiresearch.commdpi.commdpi.com Vesicles produced via microfluidics are often smaller, more homogeneous, and unilamellar. mdpi.commdpi.com

The length of the alkyl chain is a critical parameter that significantly influences the stability and morphology of diacetylenic acid vesicles. mdpi.com

Stability: Generally, longer alkyl chains lead to more stable vesicles due to increased van der Waals interactions between the hydrophobic tails, which strengthens the bilayer structure. mdpi.comrsc.org Conversely, diacetylenic acids with shorter alkyl chains (typically below C23-C25) tend to form less stable vesicles that are prone to aggregation. nih.govmdpi.comacs.org Studies have reported that bilayer vesicle structures made from monomers with alkyl chains of the same length as or shorter than HCDA (C21) can be unstable in aqueous solutions. acs.org Attempts to form vesicles from HCDA and other short-chain diacetylenic acids have sometimes been unsuccessful, leading to rapid aggregation. nih.govmdpi.com

Morphology (Size): Research indicates a correlation between chain length and vesicle size. Longer chain monomers tend to form smaller, more compact particles with a narrower size distribution. rsc.org This is attributed to the stronger intermolecular forces that facilitate more efficient packing during vesicle formation. rsc.org In contrast, decreasing the alkyl tail length has been shown to result in larger vesicle sizes. mdpi.com

Effect of Diacetylenic Acid Chain Length on Vesicle Properties
PropertyEffect of Increasing Chain LengthEffect of Decreasing Chain LengthReference
Vesicle StabilityIncreasesDecreases mdpi.comacs.org
Vesicle SizeDecreasesIncreases mdpi.comrsc.org

Fabrication and Structural Elucidation of Monolayers and Thin Films

Beyond vesicles, this compound can be organized into highly ordered monolayers and ultrathin films, which are crucial for applications in surface science and molecular electronics.

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are powerful methods for creating highly organized monomolecular films and transferring them onto solid substrates. atascientific.com.aubeilstein-journals.org

The process begins with the formation of a Langmuir film. A solution of the amphiphile (e.g., HCDA in chloroform) is spread onto the surface of a liquid subphase, typically purified water, in a Langmuir trough. atascientific.com.aubeilstein-journals.org After the solvent evaporates, a monolayer of the molecules remains at the air-water interface. mdpi.com Movable barriers are then used to compress this monolayer, increasing the surface pressure and forcing the molecules into a more compact and ordered arrangement. mdpi.comscienceopen.com

Once the desired packing density is achieved, the monolayer can be transferred to a solid substrate.

In the Langmuir-Blodgett (LB) technique, the substrate is dipped and/or withdrawn vertically through the monolayer. atascientific.com.aubeilstein-journals.org

In the Langmuir-Schaefer (LS) method, the substrate is touched horizontally to the surface of the film. beilstein-journals.orgpurdue.eduacademie-sciences.fr

These methods allow for the deposition of single or multiple monolayers with precise control over the film's thickness and molecular orientation. beilstein-journals.orgnih.gov The resulting LB and LS films of compounds like HCDA can be characterized by various techniques, including surface pressure-area isotherms, atomic force microscopy (AFM) to analyze surface morphology, and spectroscopy to study optical and chemical properties. beilstein-journals.orgnih.govresearchgate.net Studies on similar diacetylenic acids have used these films to fabricate metal-insulator-metal tunnel diodes, demonstrating their potential as ultrathin insulating layers. beilstein-journals.orgresearchgate.net

Self-Assembled Monolayers (SAMs) on Diverse Substrates

The ability of this compound (HCDA) to form highly ordered self-assembled monolayers (SAMs) on various surfaces is a cornerstone of its utility in materials science. The structure and properties of these monolayers are dictated by a combination of molecule-substrate interactions, intermolecular forces, and the surrounding environment.

One of the most extensively studied substrates for diacetylenic acid assembly is Highly Ordered Pyrolytic Graphite (B72142) (HOPG). On this nonpolar surface, the van der Waals interactions between the alkyl chains are a primary driving force for the self-assembly process. rsc.org For diacetylenic acids like HCDA, where the reactive diacetylene group is located in the middle of the alkyl chain, the molecules tend to arrange into parallel structures. rsc.orgresearchgate.net Within these structures, the alkyl chains adopt a tail-to-tail assembly mode. rsc.orgresearchgate.net This is in contrast to diacetylenic acids where the functional group is near the carboxylic acid head, which tend to form interdigitated lamellar structures. rsc.orgresearchgate.net The assembly on HOPG can be achieved through techniques like Langmuir-Schaefer conversion. purdue.edu

The resulting monolayers on HOPG exhibit tunable properties. For instance, the wettability of HCDA monolayers can be controlled by altering the pH of the aqueous environment. purdue.edu As the pH increases, the carboxylic acid headgroups deprotonate to form carboxylates, leading to a more hydrophilic surface. purdue.edu The length of the alkyl chain also plays a role in the monolayer's properties; studies comparing HCDA (C21) with other diynoic acids like 10,12-pentacosadiynoic acid (PCDA, C25) and 10,12-nonadecadiynoic acid (10,12-NDDA, C17) show expected trends in hydrophobicity related to chain length. purdue.edu

Beyond graphite, HCDA can be assembled on other substrates like silica (B1680970). A rapid method utilizing capillary-force-driven flow allows for the uniform adsorption of HCDA monomers onto silica plates from a tetrahydrofuran (B95107) (THF) solution. acs.org This demonstrates the versatility of HCDA in functionalizing different types of surfaces, creating a foundation for various sensor applications. acs.org Upon exposure to UV radiation, these organized monomeric assemblies undergo topochemical polymerization to form stable, conjugated polydiacetylene (PDA) films. purdue.eduacs.org

SubstrateAssembly MethodMonolayer ArchitectureKey Findings
Highly Ordered Pyrolytic Graphite (HOPG) Langmuir-Schaefer; Adsorption from solutionParallel, tail-to-tail assembly- van der Waals forces are the dominant driving force for assembly. rsc.org- Wettability is pH-dependent, increasing with higher pH. purdue.edu
Silica Capillary-driven adsorptionUniformly adsorbed layer- Rapid fabrication method (within 30 seconds). acs.org- Forms a hydrophobic polydiacetylene-on-silica plate after UV polymerization. acs.org

Advanced Supramolecular Architectures and Controlled Assembly Techniques

Controlled assembly techniques are crucial for fabricating sophisticated supramolecular structures from this compound, enabling the development of advanced functional materials. These methods provide precise control over the molecular organization, which is essential for the subsequent topochemical polymerization into polydiacetylene (PDA).

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are powerful methods for creating highly organized, layered films with fine control over thickness. nih.gov These techniques involve forming a monolayer of amphiphilic molecules like HCDA at an air-water interface and subsequently transferring it onto a solid substrate. nih.govnih.gov The LS method uses a horizontal dipping of the substrate, while the LB technique involves vertical deposition. nih.gov These methods have been widely used for various diacetylenic acids to produce well-ordered films on substrates like glass, quartz, and silicon. nih.gov

Another innovative approach is capillary-driven fabrication , which allows for the rapid assembly of HCDA on porous silica plates. acs.org By simply dipping the plate into a solution of the monomer, capillary action draws the solution up, leading to a uniform adsorption of HCDA molecules. acs.org This technique is particularly advantageous as it is fast and effective even for diacetylenes with shorter alkyl chains like HCDA, which can be less stable in other assembly formats. acs.org

While HCDA is a versatile building block, the formation of certain supramolecular architectures, such as vesicles , can be challenging. Research has shown that diacetylene monomers with shorter alkyl chains, including HCDA (C21), tend to form unstable bilayer vesicles in aqueous solutions, often resulting in aggregation. acs.orgmdpi.com Attempts to create stable PDA vesicles from HCDA using the solvent injection method have been reported as unsuccessful due to near-instantaneous aggregation. mdpi.com This highlights a limitation where longer-chain diacetylenes like 10,12-pentacosadiynoic acid (PCDA) are preferred for stable vesicle formation. mdpi.com

Regardless of the assembly method, the organized HCDA monomers can be transformed into a robust, conjugated polymer through topochemical photopolymerization . rsc.org Exposure to 254 nm UV light initiates a 1,4-addition reaction that creates the characteristic alternating ene-yne backbone of polydiacetylene. rsc.org This process locks the supramolecular architecture into a covalently bonded, functional material with unique optical properties, forming the basis for its use in sensing applications. acs.orgrsc.org

Assembly TechniqueResulting ArchitectureDescription
Langmuir-Blodgett (LB) / Langmuir-Schaefer (LS) Mono- and MultilayersAllows for precise control over film thickness by transferring organized monolayers from an air-water interface to a solid substrate. nih.gov
Capillary-Driven Adsorption Adsorbed film on porous substrateA rapid method where capillary forces draw a monomer solution through a porous material (e.g., silica), resulting in a uniform film. acs.org
Solvent Injection Vesicles (Unstable for HCDA)A method to form vesicles by injecting a solution of the monomer into an aqueous phase. rsc.org Attempts with HCDA have shown instability and aggregation. mdpi.com

Polydiacetylene Pda Systems Derived from 10,12 Heneicosadiynoic Acid

Topochemical Polymerization Mechanisms of 10,12-Heneicosadiynoic Acid Monomers

The conversion of this compound monomers into polydiacetylene is a prime example of a topochemical reaction, where the crystal lattice of the monomer dictates the stereochemistry of the resulting polymer.

UV-Induced 1,4-Addition Polymerization Processes

The polymerization of this compound is initiated by exposing the monomer assemblies to ultraviolet (UV) radiation, typically at a wavelength of 254 nm. rsc.orgnih.gov This process is a 1,4-addition reaction that occurs in the solid state. rsc.orgnih.gov The UV energy excites the diacetylene units, leading to the formation of a conjugated polymer backbone characterized by an alternating ene-yne structure. rsc.orgnih.gov This reaction proceeds without the need for a catalyst or initiator, resulting in a highly ordered polymer structure with minimal by-products. nih.gov The resulting PDA possesses a delocalized π-electron network along its backbone, which is responsible for its distinct optical characteristics. rsc.orgnih.gov

Role of Monomer Packing and Crystalline Order in Polymerization Efficiency

The efficiency and success of the topochemical polymerization of this compound are critically dependent on the precise arrangement of the monomers in the crystalline state. For the 1,4-addition reaction to proceed, adjacent diacetylene monomers must be aligned at a specific angle of approximately 45° with a spatial separation of about 5 Å. nih.govnih.gov This specific orientation is facilitated by van der Waals interactions between the hydrophobic alkyl side chains of the monomers. nih.gov

The length of the alkyl chain in diacetylene monomers plays a significant role in the stability of the self-assembled structures. For instance, bilayer vesicles formed from monomers with alkyl chains of the same length as or shorter than this compound (C21) can be unstable in aqueous solutions. acs.org The packing arrangement can also be influenced by the substrate on which the monomers are assembled. For example, on highly oriented pyrolytic graphite (B72142) (HOPG), diacetylenic acids with the diacetylene group in the middle of the chain, like 10,12-tricosadiynoic acid, tend to form paralleled structures with a tail-to-tail assembly. researchgate.net Any disruption to this ordered packing can hinder the polymerization process. mdpi.com

Spectroscopic Characterization of PDA Chromism and Fluorism

Polydiacetylenes derived from this compound exhibit fascinating chromic and fluorogenic properties, which can be analyzed using various spectroscopic techniques. These properties arise from conformational changes in the conjugated polymer backbone induced by external stimuli.

UV-Visible Spectroscopy for Blue-to-Red Phase Transitions

Upon polymerization, PDA assemblies typically exhibit a deep blue color, with a characteristic absorption maximum (λmax) around 630-650 nm in their UV-Visible spectra. rsc.orgresearchgate.net This "blue phase" is considered a metastable state. nih.gov When subjected to external stimuli such as heat, mechanical stress, or changes in the chemical environment, the PDA undergoes a conformational change. researchgate.net This perturbation causes a distortion in the planar ene-yne backbone, leading to a decrease in the effective conjugation length. nih.gov

This structural change results in a colorimetric transition from blue to red, which is observable with the naked eye and quantifiable using UV-Visible spectroscopy. fudan.edu.cnacs.org The "red phase" displays an absorption maximum at a shorter wavelength, typically around 540 nm. rsc.orgnih.gov The extent of this blue-to-red transition can be quantified by calculating the colorimetric response (CR), which is based on the changes in absorbance at the respective wavelengths of the blue and red phases. researchgate.net For example, the thermochromic blue-to-red transition temperature for the polymer of 8,10-heneicosadiynoic acid is noted to be 52 °C. u-tokyo.ac.jp

Fluorescence Spectroscopy for "Turn-On" Signal Analysis

A key characteristic of the chromic transition in these PDA systems is the accompanying change in fluorescence. The initial blue phase of the PDA is typically non-fluorescent or weakly fluorescent. nih.govmdpi.com However, the conformational twist of the polymer backbone that leads to the red phase also results in a "turn-on" of fluorescence. nih.govnih.gov The red phase is highly fluorescent, making these materials suitable for fluorogenic sensing applications. rsc.orgmdpi.com

The transition from a non-fluorescent to a fluorescent state provides a secondary, often more sensitive, channel for detecting the response to stimuli. nih.gov The fluorescence emission can be monitored to analyze the extent of the phase transition. For instance, in some PDA systems, the fluorescence is measured with an excitation wavelength of 485 nm and an emission wavelength of 555 nm. mdpi.com The ability to switch from a non-emissive to an emissive state has been exploited for developing various sensing platforms. dtic.mil

Vibrational Spectroscopy (FTIR, Raman) for Conformational Changes

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed insights into the specific molecular and conformational changes occurring within the PDA structure during the chromic transition.

FTIR Spectroscopy: FTIR is particularly useful for probing changes in the side chains and head groups of the this compound-derived PDA. The stretching vibrations of the alkyl chains can indicate changes in their conformation from an ordered all-trans state to a more disordered state with gauche conformations. nih.gov For instance, in studies of similar PDA systems, the methylene (B1212753) stretching bands are observed around 2921–2919 cm⁻¹ and 2848–2846 cm⁻¹. acs.org Furthermore, changes in the carbonyl stretching band of the carboxylic acid head group (typically around 1690-1693 cm⁻¹) can signify interactions with external analytes, such as the shift to a carboxylate band (around 1545-1546 cm⁻¹) upon reaction with an amine. rsc.orgacs.org This makes FTIR a valuable tool for understanding the mechanism of sensor response at the molecular level. nih.gov

Factors Influencing Chromatic Transitions and Optical Response

The remarkable optical response of polydiacetylene systems derived from this compound is not an intrinsic constant but is modulated by a delicate interplay of structural and environmental factors. Understanding these influences is paramount for the rational design of PDA-based sensors with tailored sensitivities and specificities.

Structural Perturbations and Ene-Yne Backbone Conformational Rotations

The chromatic transition in polydiacetylenes is fundamentally a result of conformational changes within the polymer's ene-yne backbone. rsc.org In its initial, non-fluorescent blue state, the PDA backbone is planar, allowing for maximum π-electron delocalization. nih.govnih.gov External stimuli can induce stress on the polymer, leading to perturbations and conformational rotations of this backbone. rsc.org This structural distortion reduces the effective conjugation length of the π-electron system, causing a shift in the polymer's absorption spectrum from approximately 640 nm (blue) to around 540 nm (red) and initiating fluorescence. rsc.orgnih.gov The transition from a planar to a non-planar backbone is the core mechanism driving the observable color change. nih.govmdpi.com

Environmental Stimuli Response (pH, Ionic Strength, Temperature, Mechanical Stress)

Polydiacetylene systems are exquisitely sensitive to their surrounding environment, exhibiting chromatic responses to a range of stimuli. nsf.gove3s-conferences.org

pH: The carboxylic acid headgroups of PDAs derived from this compound can be deprotonated in response to changes in pH. researchgate.netpurdue.edu This charge-induced rearrangement of the headgroups perturbs the conjugated backbone, triggering a blue-to-red color change. researchgate.net The sensitivity to pH can be so pronounced that it forms the basis for detecting the spoilage of products like milk, where an increase in acidity due to bacterial conversion of lactose (B1674315) to lactic acid causes a visible colorimetric response. rsc.org

Ionic Strength: The presence of ions in the surrounding medium can influence the chromatic properties of PDA vesicles. For instance, the adsorption of positively charged species onto the negatively charged surface of PDA vesicles can induce hydrophobic interactions that perturb the polymer backbone and lead to a color change. academie-sciences.fr The hygroscopic nature of certain ion complexes, such as cesium carboxylates, can be exploited to create hydrochromic PDA films that respond to changes in humidity. nih.gov

Temperature (Thermochromism): Heat is a well-documented stimulus for inducing the blue-to-red transition in PDAs. nsf.govmdpi.com This thermochromic behavior is linked to the phase transition temperature of the constituent diacetylene monomers. u-tokyo.ac.jp For instance, PDAs immobilized in a thermo-sensitive hydrogel matrix have been shown to undergo a color transition at a lower temperature compared to PDA vesicle dispersions. researchgate.net

Mechanical Stress (Mechanochromism): Applying mechanical force, either normal or shear stress, can induce a chromatic transition in PDA films. mdpi.comnih.gov This mechanochromic response has been quantified and can be tuned by altering the film formation conditions. nih.gov This property opens up applications for mapping cellular migration and other biomechanical events. nih.govresearchgate.net

Table 1: Response of Polydiacetylene Systems to Environmental Stimuli

Stimulus Mechanism of Action Observed Effect
pH Ionization of carboxylic acid headgroups leads to electrostatic repulsion and conformational changes. researchgate.netpurdue.edu Blue-to-red color transition. researchgate.net
Ionic Strength Adsorption of ions onto the PDA surface perturbs the polymer backbone through electrostatic and hydrophobic interactions. academie-sciences.fr Blue-to-red color transition. academie-sciences.fr
Temperature Increased thermal energy induces phase transitions in the alkyl side chains, leading to backbone distortion. u-tokyo.ac.jp Blue-to-red color transition. researchgate.netu-tokyo.ac.jp
Mechanical Stress Applied force directly causes conformational changes in the ene-yne backbone. nih.gov Blue-to-red color transition and fluorescence. nih.gov

Influence of Alkyl Chain Length and Headgroup Chemistry on Response Sensitivity

The sensitivity of the chromatic response in polydiacetylene systems can be finely tuned by modifying the molecular structure of the diacetylene monomers.

Alkyl Chain Length: Diacetylene monomers with shorter alkyl chains generally produce PDAs that are more sensitive to external perturbations. rsc.orgacs.org This increased sensitivity is attributed to weaker intermolecular forces between the shorter chains, requiring less energy to induce a conformational change. rsc.orgnih.gov For example, PDA films made from 6,8-heneicosadiynoic acid (21 carbons) were found to be more sensitive to ammonia (B1221849) than those made from 10,12-pentacosadiynoic acid (25 carbons). rsc.org However, there is a trade-off, as monomers with very short chains may lack the necessary amphiphilicity to form stable, well-ordered assemblies like vesicles. rsc.orgmdpi.com In some cases, vesicles made from this compound were found to be unstable, leading to rapid aggregation. nih.govmdpi.com

Headgroup Chemistry: The chemical nature of the headgroup plays a crucial role in the stability and responsiveness of the PDA assembly. nih.govmdpi.com Modifying the carboxylic acid headgroup can significantly alter the intermolecular interactions. For instance, functionalizing PDAs with polar aromatic compounds can enhance hydrogen bonding and π-π stacking, leading to reversible thermochromism. mdpi.com The introduction of specific recognition elements, such as sialic acid, to the headgroup can confer biospecificity, enabling the detection of viruses like influenza through receptor-ligand interactions that perturb the polymer backbone. nih.govnih.gov

Table 2: Effect of Alkyl Chain Length on PDA Properties

Diacetylene Monomer Carbon Atoms Relative Sensitivity Vesicle Stability Reference
10,12-Octadecadiynoic acid (ODDA) 18 High Unstable mdpi.comacs.org
This compound (HCDA) 21 Moderate-High Unstable in some cases rsc.orgmdpi.comnih.gov
10,12-Tricosadiynoic acid (TCDA) 23 Moderate Can be unstable nih.govacs.org
10,12-Pentacosadiynoic acid (PCDA) 25 Low Stable rsc.orgacs.org

Role of Intermolecular Forces in PDA Optical Properties

The optical properties of polydiacetylenes are intrinsically linked to the strength and nature of the intermolecular forces within the self-assembled structure. These forces, primarily van der Waals interactions and hydrogen bonding, dictate the packing and ordering of the diacetylene monomers, which in turn influences the electronic state of the resulting polymer. academie-sciences.fr

Stronger intermolecular forces, often found in PDAs with longer alkyl chains, create a more rigid and ordered structure. rsc.org This rigidity makes the polymer backbone more resistant to perturbations, thus requiring a greater stimulus (e.g., higher temperature) to induce the blue-to-red chromatic transition. nih.govacs.org Conversely, weaker intermolecular forces, characteristic of shorter-chain PDAs, result in a more flexible structure that is more sensitive to external stimuli. rsc.org The introduction of additives or modifications to the headgroup can also alter these intermolecular forces, providing a mechanism to tune the sensitivity and reversibility of the chromatic response. mdpi.com For example, incorporating phospholipids (B1166683) into the PDA backbone can enhance the color response to certain stimuli. academie-sciences.fr

Advanced Materials Science Applications of 10,12 Heneicosadiynoic Acid Derived Pdas

Biosensing and Chemical Sensing Platforms

The inherent sensitivity of the PDA backbone to environmental perturbations is the foundation of its use in sensing platforms. External stimuli, such as the binding of an analyte, can induce a conformational change in the polymer backbone, leading to a distinct blue-to-red color transition and a "turn-on" of red fluorescence. This dual signaling capability provides a robust mechanism for the detection of a wide array of chemical and biological species.

The core principle behind analyte recognition in 10,12-heneicosadiynoic acid-derived PDA sensors lies in the specific interaction between a receptor molecule, incorporated onto the PDA surface, and the target analyte. This recognition event triggers a mechanical stress on the conjugated polymer backbone, causing a distortion of its planar structure. This disruption of the π-conjugated system alters the electronic properties of the polymer, resulting in the characteristic colorimetric and fluorometric response.

The signal transduction is a direct consequence of this molecular interaction. The binding of an analyte to the functionalized head groups of the diacetylene monomers initiates a cascade of conformational changes that propagate along the polymer chain. This leads to a decrease in the effective conjugation length, causing a shift in the absorption maximum to a shorter wavelength (a blueshift), which is observed as a change in color from blue to red. Simultaneously, the disordered, red-phase PDA is fluorescent, providing a secondary mode of detection.

Table 1: Signal Transduction in PDA-Based Sensors

EventMechanismObservable Change
Analyte BindingSpecific interaction with functionalized head groups induces mechanical stress on the polymer backbone.Colorimetric (Blue to Red)
Conformational ChangeDistortion of the planar conjugated backbone of the polydiacetylene.Fluorometric (Turn-on Red Fluorescence)
Signal GenerationAlteration of the electronic properties due to reduced conjugation length.Shift in absorption maximum

The versatility of this compound as a monomer allows for the straightforward incorporation of various functional groups at its carboxylic acid head group. This enables the design of PDA-based sensors tailored for the detection of specific biomarkers. By attaching recognition elements such as antibodies, peptides, or nucleic acids, sensors with high specificity can be fabricated.

For instance, by functionalizing the PDA surface with antibodies, immunosensors can be created that selectively bind to their corresponding antigens. This interaction perturbs the polymer backbone, leading to a detectable color change. Similarly, peptide-functionalized PDAs can be designed to detect specific enzymes or proteins. The design of these sensors often involves optimizing the linker chemistry used to attach the bioreceptor to the diacetylene monomer to ensure proper orientation and accessibility for analyte binding.

The integration of this compound-derived PDA sensors with microfluidic devices offers several advantages, including reduced sample volumes, faster analysis times, and the potential for high-throughput screening. PDA-based sensors can be readily incorporated into microchannels and other miniaturized architectures.

In a microfluidic format, the PDA vesicles or films can be patterned within the channels. When a sample containing the target analyte flows through the channel, the interaction with the functionalized PDA surface generates a localized colorimetric or fluorescent signal. This can be detected using simple imaging techniques, enabling the development of portable and automated sensing platforms. The ability to perform multiple assays in parallel on a single chip is a key benefit of this integrated approach.

To improve the performance of PDA-based sensors, various surface functionalization strategies are employed to enhance both selectivity and sensitivity. google.com Selectivity is achieved by incorporating highly specific recognition elements onto the PDA surface. This can involve covalent attachment of biomolecules or the use of molecular imprinting techniques to create binding sites with a specific shape and chemical functionality.

Sensitivity can be enhanced by controlling the morphology and assembly of the PDA films. Techniques such as the Langmuir-Blodgett method allow for the creation of highly ordered, multilayered PDA films. nih.gov This ordered arrangement can amplify the signal generated by analyte binding. Furthermore, the incorporation of spacer molecules or co-assembly with other lipids can modulate the fluidity of the PDA assembly, making it more responsive to external stimuli and thereby increasing sensitivity.

Nanomaterials and Composite Systems

The unique optical and electronic properties of PDAs derived from this compound make them valuable components in the fabrication of advanced nanomaterials and composite systems. By combining PDAs with other materials, it is possible to create hybrid systems with synergistic properties and enhanced performance.

Hybrid organic-inorganic nanocomposites are materials that combine organic polymers with inorganic components at the nanoscale. nih.govrsc.orgresearchgate.net This combination can lead to materials with improved mechanical strength, thermal stability, and novel electronic or optical properties. nih.govrsc.org PDAs derived from this compound can be integrated with various inorganic nanomaterials, such as metal nanoparticles, quantum dots, and silica (B1680970), to create functional nanocomposites. nih.gov

In these hybrid systems, the PDA component provides the colorimetric and fluorescent signaling capability, while the inorganic component can contribute to enhanced stability, catalytic activity, or provide a scaffold for the assembly of the PDA. For example, incorporating gold nanoparticles into a PDA matrix can lead to enhanced sensitivity in biosensing applications due to plasmonic effects. Similarly, silica-based nanocomposites can offer improved mechanical robustness and processability. The synthesis of these hybrid materials often involves sol-gel chemistry or the self-assembly of functionalized diacetylene monomers onto the surface of the inorganic nanoparticles. rsc.orgnih.gov These organic-inorganic hybrid materials hold promise for a wide range of applications, including catalysis, electronics, and biomedicine. rsc.orgresearchgate.net

Self-Assembly on Graphene and Other Two-Dimensional Material Interfaces

The integration of polydiacetylenes (PDAs) with two-dimensional (2D) materials like graphene and hexagonal boron nitride (h-BN) is a promising route for the development of novel functional surfaces and nanoelectronic devices. The process hinges on the self-assembly of diacetylene (DA) monomers, such as derivatives of this compound, on these atomically flat surfaces. This self-assembly is a critical precursor step, as it arranges the monomers into the specific, ordered alignment required for successful topochemical polymerization.

On surfaces like graphite (B72142) or h-BN, long-chain diacetylenic acid molecules typically form well-ordered, lamellar structures or self-assembled monolayers (SAMs). nih.gov The arrangement is governed by a combination of molecule-substrate interactions (e.g., van der Waals forces between the alkyl chains and the basal plane of the 2D material) and intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid head groups). nanoten.com The flat-lying orientation of the monomers on the surface is crucial for creating planar devices and ensuring effective electronic communication with the substrate. nih.gov

Graphene, with its unique electronic properties and atomically smooth surface, serves as an excellent template for directing this molecular organization. researchgate.net The self-assembly process can, however, be influenced by the type of graphene used. For instance, on epitaxial graphene that strongly interacts with its underlying metallic substrate (like Ru(0001)), the moiré superlattice of the graphene can guide the molecular organization by creating preferential adsorption sites. researchgate.net On weaker-interacting or transferred graphene, the self-assembly behavior more closely resembles that observed on highly ordered pyrolytic graphite (HOPG). researchgate.net

Hexagonal boron nitride has been identified as a particularly suitable insulating substrate for the deposition and polymerization of diacetylene precursors. nih.gov Studies have shown that the polymerization rate of diacetylenes is significantly enhanced on h-BN. researchgate.net Upon exposure to UV light, the self-assembled monomers undergo a 1,4-addition polymerization to form long, conjugated PDA chains, which can function as molecular wires. This on-surface synthesis creates highly organized, planar PDA structures that are essential for the fabrication of molecular electronic circuits. nih.gov The resulting PDA/2D material hybrid systems combine the stimuli-responsive optical properties of the polymer with the exceptional electronic and mechanical properties of the 2D substrate, opening avenues for advanced sensor and optoelectronic applications.

Electrospun Fibers and Coatings for Sensor Development

Electrospinning is a versatile and cost-effective technique for fabricating polymer nanofibers with high surface-area-to-volume ratios, making them ideal platforms for sensor applications. mdpi.com Polydiacetylenes derived from monomers like 10,12-pentacosadiynoic acid (PCDA), a close structural analog of this compound, have been successfully incorporated into electrospun fibers to create highly sensitive colorimetric sensors. nih.govacs.org

The fabrication process typically involves preparing a solution containing the diacetylene monomer and a supporting, spinnable polymer, such as poly(ethylene oxide) (PEO) or polyurethane (PU), in a suitable solvent. nih.govacs.org This solution is then subjected to a high voltage, causing a jet of the polymer solution to be ejected, stretched, and solidified into nanofibers on a collector. After the fiber mat is formed, the embedded diacetylene monomers are polymerized, usually by exposure to 254 nm UV radiation, which converts the colorless fibers to the characteristic blue color of the PDA polymer. acs.orgnih.gov

The morphology of the resulting nanofibers—such as their diameter and the presence of beads—is highly dependent on various electrospinning parameters. nih.gov Key factors include the concentration of the polymer solution and the mass ratio of the matrix polymer to the diacetylene monomer. nih.govnih.gov For instance, lower polymer concentrations can lead to the formation of beads due to insufficient viscoelastic force to maintain the integrity of the polymer jet, an effect of surface tension. nih.gov Increasing the polymer concentration or the ratio of the matrix polymer to PCDA generally results in smoother, bead-free fibers. nih.govnih.gov

These PDA-containing electrospun mats function as effective sensors due to the large surface area that allows for maximum interaction with target analytes. The PDA embedded within the fibers retains its inherent ability to undergo a blue-to-red color transition in response to external stimuli. nih.gov This property has been harnessed to detect a range of targets, including volatile organic compounds (VOCs), changes in pH, and the presence of bacteria like Escherichia coli. mdpi.comnih.govescholarship.org The sensitivity of these fiber-based sensors is often superior to that of PDA thin films prepared from the same materials, highlighting the advantage of the nanofibrous structure. mdpi.com

Table 1: Influence of Electrospinning Parameters on PDA-Composite Fiber Morphology
Matrix PolymerDA MonomerParameter VariedObservationOutcome
Poly(ethylene oxide) (PEO)PCDATotal Polymer ConcentrationBeaded fibers at 2 w/v %; Smooth fibers at 3.75 w/v % nih.govHigher concentration reduces bead formation.
Polyurethane (PU)PCDATotal Polymer ConcentrationBeaded fibers at 18 w/v %; Smooth fibers at 25 w/v % nih.govHigher concentration is needed for smooth fibers compared to PEO.
PEOPCDAMass Ratio (PEO:PCDA)High mass ratios (e.g., 6:1) result in fewer beads and smaller fiber diameters. nih.govnih.govHigher matrix polymer content improves fiber uniformity.
PEOPCDAInjection SpeedLow injection speeds promote the formation of fine fibers with smooth surfaces. nih.govSlower speed allows for more effective solvent evaporation and fiber stretching.

Smart Materials for Stimuli-Responsive Systems

Polydiacetylenes (PDAs) are a quintessential class of smart materials, renowned for their distinct and visually perceptible response to a wide array of external stimuli. rsc.org This responsivity stems from conformational changes in their conjugated polymer backbone. researchgate.net Upon polymerization, diacetylene monomers typically form a metastable, blue-colored PDA phase with a maximum absorption around 640 nm. researchgate.net Exposure to thermal, mechanical, chemical, or biological triggers induces stress on the polymer's side chains, which translates to a distortion of the planar ene-yne backbone. This reduces the effective conjugation length, resulting in a dramatic colorimetric and fluorescent transition to a stable, red-colored phase (absorption maximum ~500-540 nm). researchgate.netnih.gov

The stimuli-responsive behavior of PDAs derived from long-chain diacetylenic acids is categorized based on the nature of the trigger:

Thermochromism: The response to temperature is one of the most studied properties of PDAs. mdpi.com The blue-to-red color transition occurs at a specific temperature, which is related to the structure of the monomer side chains, including their length and the nature of their headgroups. acs.org For example, PDAs derived from 10,12-pentacosadiynoic acid (PCDA) and 10,12-tricosadiynoic acid (TCDA) exhibit thermochromic transitions at different temperatures, demonstrating how subtle changes in the alkyl chain length can be used to tune the material's thermal sensitivity. researchgate.net This transition is often irreversible, a key feature for applications like temperature-sensitive indicators for monitoring the cold chain of medical supplies. nih.govmdpi.com

Mechanochromism: PDAs exhibit a color change in response to mechanical forces such as pressure, friction, or shear stress. u-tokyo.ac.jp Quantitative studies using friction force microscopy have revealed that the polymer responds specifically to lateral (shear) forces. u-tokyo.ac.jp A correlation between mechanochromism and thermochromism has been observed; PDAs with lower thermochromic transition temperatures tend to have higher sensitivity to mechanical force. This is because both heat (thermal energy) and mechanical work are different means of supplying the energy required to overcome the activation barrier for the blue-to-red conformational change. u-tokyo.ac.jp

Solvatochromism & Chemi-chromism: The color of PDA materials can be altered by exposure to organic solvents or specific chemical species. The interaction of solvent molecules with the PDA side chains can disrupt their packing and induce the chromatic transition. This has been utilized for the colorimetric differentiation of organic solvents. Similarly, interactions with acids, bases, or metal ions can trigger a color change. nih.govresearchgate.net For instance, while PDAs with carboxylic acid headgroups are typically responsive to bases, they can be engineered through co-assembly with sodium hydroxide to become sensitive to acids, showing a unique red-to-blue color transition upon exposure to hydrogen chloride. nih.gov

Table 2: Stimuli-Responsive Properties of Polydiacetylenes
Stimulus TypeDescription of ResponseTypical Monomer/SystemTransition Behavior
Temperature (Thermochromism)Color change from blue to red upon heating above a critical temperature. researchgate.netPCDA, TCDAGenerally irreversible blue-to-red transition. researchgate.net Transition temperature is tunable via side-chain engineering. acs.org
Mechanical Force (Mechanochromism)Blue-to-red color change induced by lateral forces like friction or pressure. u-tokyo.ac.jpPCDA, TCDASensitivity correlates with thermochromic transition temperature. u-tokyo.ac.jp
pH (Chemi-chromism)Color change in response to acids or bases.TCDA-Na+ assembliesCan be engineered for a unique red-to-blue transition in response to acid. nih.gov Standard TCDA responds to bases. researchgate.net
Organic Solvents (Solvatochromism)Blue-to-red color change upon exposure to various organic solvents.PDA/metal ion co-assembliesThe response can be tuned by incorporating different metal ions, allowing for solvent differentiation.
Biological MoleculesColorimetric response triggered by specific binding events (e.g., bacteria, enzymes).PCDA in electrospun fibersEnables the development of specific biosensors for targets like E. coli. nih.gov

Mechanistic Investigations of Biological Interactions Involving Diynoic Acids and Their Polymers

Molecular Interactions with Biological Analytes (e.g., Amino Acids, Nucleic Acids, Lipids)

The unique chromatic properties of polydiacetylenes (PDAs), derived from the polymerization of diynoic acids like 10,12-heneicosadiynoic acid, make them highly effective for studying molecular interactions with a variety of biological analytes. The colorimetric transition of PDA from blue to red, often accompanied by a change in fluorescence, is triggered by perturbations to its conjugated backbone, which can be induced by the binding of biomolecules. researchgate.netmdpi.com This principle has been widely applied in the development of biosensors.

Interactions with Amino Acids:

The interaction between PDA vesicles and amino acids is significantly influenced by electrostatic forces. For instance, vesicles composed of 10,12-pentacosadiynoic acid (PCDA), a commonly used diynoic acid, show a colorimetric response to positively charged amino acids like arginine. mdpi.com This is attributed to the interaction between the negatively charged carboxylic acid headgroups of PCDA and the positive charge of the amino acid. mdpi.com Conversely, modifying the PDA headgroup, for example by using ethanolamine-functionalized PCDA, can prevent the adsorption of positively charged amino acids, highlighting the tunability of these interactions. mdpi.com The binding of amino acids can induce conformational changes in the polymer backbone, leading to a detectable color change. scirp.orgnih.gov

Interactions with Nucleic Acids:

Polydiacetylene-based systems have been developed to detect specific nucleic acid sequences. rsc.orgkaist.ac.kr The self-assembly of polymers and nucleic acids is a complex process driven primarily by electrostatic interactions and hydrogen bonds. nih.gov Cationic polymers can effectively bind and condense negatively charged nucleic acids, forming structures known as polyplexes. mdpi.com

In one approach, a recognition element, such as neomycin, is conjugated to the diacetylene monomer. rsc.org Neomycin is known to bind to specific RNA structures. rsc.org When these functionalized monomers are polymerized into vesicles, the addition of the target poly(rA)–poly(rU) RNA duplex induces a blue-to-purple color transition, indicating a specific binding event. rsc.org This system shows high specificity, as no color change is observed with the corresponding DNA duplex. rsc.org The sensitivity of this detection can be further enhanced by modifying the linker between the recognition element and the PDA backbone or by using additives like alcohols. rsc.org The binding of the nucleic acid to the functionalized PDA perturbs the polymer backbone, causing the observed color change. rsc.orgnih.gov

Interactions with Lipids:

Polydiacetylene assemblies can be incorporated into lipid systems to probe interactions with other lipids and membrane-active molecules. researchgate.net When PDA is mixed with phospholipids (B1166683) to form giant vesicles, the resulting structures contain distinct lipid and polymer domains. researchgate.net These chromatic vesicles can be used to visualize membrane processes, such as the interactions of lipophilic drugs or the binding of antimicrobial peptides. researchgate.net For example, the incorporation of other lipids like dimyristoyl phosphatidylcholine (DMPC) into PDA vesicles allows for the detection of phospholipase activity. mdpi.com The enzymatic activity on the incorporated lipids disrupts the PDA structure, leading to a colorimetric response. Similarly, incorporating sphingomyelin (B164518) enables the detection of sphingomyelinase. mdpi.com The long hydrophobic chain of diynoic acids facilitates their interaction and integration within lipid bilayers, potentially altering membrane properties like fluidity and permeability.

Table 1: Examples of this compound Polymer Interactions with Biological Analytes
AnalyteInteraction PrincipleObserved EffectReference
Amino Acids (e.g., Arginine)Electrostatic interaction between charged amino acid and PDA headgroup.Colorimetric shift (blue to red) in PDA vesicles. mdpi.com
Nucleic Acids (e.g., poly(rA)–poly(rU) RNA)Specific binding of a nucleic acid to a receptor-functionalized PDA.Colorimetric shift (blue to purple) indicating specific binding. rsc.org
Lipids (e.g., Phospholipids)Incorporation into lipid bilayers to probe membrane perturbations.Colorimetric and fluorescent changes upon interaction with membrane-active species. researchgate.net

Biomimetic Membrane Systems and Interactions at Cellular Interfaces

Diynoic acids, particularly this compound and its longer-chain analogs like 10,12-pentacosadiynoic acid (PCDA), are instrumental in the creation of biomimetic membrane systems. rsc.orgnih.gov These synthetic membranes mimic natural cell membranes and serve as powerful platforms for studying interactions at cellular interfaces. asm.orgawa.asn.au The self-assembly of these amphiphilic molecules into vesicles or planar membranes provides a stable yet dynamic environment for investigating biological processes. nih.gov

When polymerized, these diynoic acid assemblies form polydiacetylene (PDA), a chromatic polymer that changes color in response to external stimuli, including interactions with biological entities. asm.org This property allows for the direct visualization and study of events occurring at the membrane surface. researchgate.net For instance, giant vesicles composed of a mixture of lipids and PDA can be used to observe membrane attachment by viruses. researchgate.net The binding of viral particles to these biomimetic membranes induces a colorimetric and fluorescent transformation in the PDA, providing real-time information on the interaction. asm.org

Furthermore, PDA can be directly integrated into the membranes of living cells. By incubating cells with diacetylene-containing vesicles and then polymerizing them with UV light, hybrid cell-vesicle systems are created. asm.org These "PDA-labeled" cells can then be used as sensors to study membrane interactions. For example, the binding of vaccinia virus to these modified cells induces a significant fluorescence signal, allowing for the analysis of viral-membrane interactions on a cellular level. asm.org

Table 2: Biomimetic Membrane Systems and Cellular Interactions
SystemCompositionApplication/Interaction StudiedKey FindingReference
Chromatic VesiclesPhospholipids and Polydiacetylene (PDA)Detection of membrane attachment by virus particles.Viral binding induces colorimetric and fluorescence changes in the vesicles. researchgate.netasm.org
Charge-Tunable VesiclesMixture of anionic PCDA and cationic PCDA derivative.Controlled aggregation and cell binding.Positive surface charge increases vesicle-cell association and cytotoxicity. mdpi.com
PEGylated VesiclesPDA with integrated polyethylene (B3416737) glycol (PEG) amphiphiles.Reduction of non-specific cellular interactions.Low percentage of PEG significantly reduces non-specific cell association. nih.gov
PDA-Labeled CellsCell membranes with integrated and polymerized diacetylenes.Studying virus-cell membrane interactions.Viral binding to labeled cells induces a detectable fluorescence signal. asm.org

Biophysical Studies of Membrane Perturbations and Conformational Changes Induced by Ligand Binding

The chromatic transition of polydiacetylenes (PDAs), derived from monomers like this compound, serves as a sensitive indicator of membrane perturbations and conformational changes. researchgate.net This property is rooted in the unique electronic structure of the conjugated polymer backbone. researchgate.net In its ground state, the planar polymer backbone absorbs light at longer wavelengths (around 620-650 nm), appearing blue and being non-fluorescent. researchgate.netsigmaaldrich.com External stimuli, such as mechanical stress, temperature changes, or ligand binding, can induce torsional strain on the backbone. sigmaaldrich.comntmdt-si.com This strain causes a conformational change from a planar to a non-planar structure, which alters the electronic configuration and shifts the absorption to shorter wavelengths (around 540-550 nm), resulting in a red, fluorescent phase. researchgate.netsigmaaldrich.com

This blue-to-red transition is the cornerstone of many biophysical studies using PDA-based systems. researchgate.net The binding of a ligand to a receptor embedded in or attached to the PDA assembly can impart mechanical stress on the polymer backbone. ntmdt-si.com For example, when an enzyme like hexokinase is immobilized on a PDA film, the conformational changes that the enzyme undergoes upon binding its substrate (glucose) are sufficient to stress the PDA backbone and trigger a color change. ntmdt-si.com This allows for the colorimetric detection of the protein-ligand interaction.

The interaction of various molecules with PDA vesicles has been studied to understand the nature of the induced perturbations. The binding of antimicrobial peptides, for instance, can induce a blue-to-red transition. u-tokyo.ac.jp This is thought to be due to the peptide's ability to perturb the lipid packing and "melt" the solid-phase diacetylene monomers, which is linked to the color transition of the polymer. u-tokyo.ac.jp Similarly, interactions with gold nanoparticles are highly dependent on the nanoparticle's surface properties. rsc.org Positively charged nanoparticles induce a significant colorimetric response in lipid/PDA vesicles, while neutral, zwitterionic, or negatively charged nanoparticles cause little to no change. rsc.org This indicates that electrostatic interactions play a key role in perturbing the membrane. The presence of a protein corona around the nanoparticles can mask these electrostatic interactions, reducing the colorimetric response. rsc.org

Biophysical studies also explore how the intrinsic properties of the diacetylene monomers, such as alkyl chain length, affect the sensitivity of the resulting polymer to perturbations. nih.gov Generally, increasing the alkyl chain length leads to stronger van der Waals interactions and hydrogen bonding between the monomers. nih.gov This increased intermolecular force makes the polymer more stable and requires a greater stimulus to induce the blue-to-red transition. nih.gov Therefore, vesicles made from diacetylenic acids with shorter acyl tails are generally more sensitive to energetic stimuli. mdpi.com

Table 3: Biophysical Responses of PDA Systems to Perturbations
Stimulus/LigandPDA SystemObserved Conformational/Colorimetric ChangeUnderlying MechanismReference
Temperature, pH, Mechanical StressGeneral Polydiacetylene AssembliesBlue-to-red color transition, onset of fluorescence.Conformational change in the conjugated polymer backbone from planar to non-planar. researchgate.netsigmaaldrich.com
Substrate Binding to Immobilized EnzymeEnzyme-immobilized PDA filmColorimetric response (CR) change.Conformational changes in the enzyme upon ligand binding induce stress on the PDA backbone. ntmdt-si.com
Antimicrobial PeptidesPDA vesiclesBlue-to-red color transition.Peptide-induced perturbation of lipid packing and phase transition of monomers. u-tokyo.ac.jp
Charged Gold NanoparticlesLipid/PDA vesiclesColorimetric response dependent on nanoparticle charge.Electrostatic interactions between nanoparticles and the vesicle surface perturb the membrane. rsc.org

Role in Lipid Metabolism Pathways (General Fatty Acid Synthesis/Metabolism context, excluding specific this compound metabolism if not widely studied)

While specific metabolic pathways for this compound are not extensively documented in mainstream research, its identity as a long-chain fatty acid places it within the broader context of lipid metabolism. wikipedia.org Lipid metabolism encompasses the synthesis (anabolism) and degradation (catabolism) of fatty acids, which are fundamental processes for energy storage, membrane structure, and cellular signaling. wikipedia.orgnih.gov

Fatty acids are the primary building blocks for more complex lipids such as triglycerides and phospholipids. wikipedia.org The general pathway for fatty acid synthesis occurs in the cytosol, starting from acetyl-CoA, which is ultimately converted into palmitate (a 16-carbon saturated fatty acid). nih.gov Palmitate can then be elongated and desaturated to produce a variety of other fatty acids. nih.gov As a 21-carbon di-unsaturated fatty acid, this compound would be considered a very-long-chain fatty acid. Its synthesis would likely involve elongation steps beyond palmitate, followed by the introduction of the two triple bonds by specific desaturase-like enzymes, though this specific pathway is not commonly detailed.

In catabolism, fatty acids are broken down, primarily through beta-oxidation in the mitochondria, to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. nih.gov This process is a major source of energy for cells, especially when glucose levels are low. nih.gov

The most relevant role of diynoic acids like this compound in a biological context is their incorporation into cellular membranes. frontiersin.org Fatty acids are essential components of phospholipids, which form the lipid bilayer of all cellular membranes. wikipedia.org The nature of the fatty acid chains, including their length and degree of unsaturation, significantly influences membrane properties such as fluidity, thickness, and permeability. frontiersin.org The rigid, linear structure imparted by the diyne moiety would be expected to have a substantial impact on the packing and dynamics of the lipid bilayer. The incorporation of dietary fatty acids into membrane lipids is a robust process observed across various cell types. nih.gov Cells have homeostatic mechanisms to remodel their lipid composition in response to such dietary perturbations to maintain cellular fitness. nih.gov

Furthermore, derivatives of fatty acids act as important signaling molecules. wikipedia.org For example, arachidonic acid, a polyunsaturated fatty acid, is a precursor to eicosanoids, which are potent local hormones involved in inflammation and other physiological processes. mdpi.com While there is no widespread evidence of this compound acting as a precursor for a major signaling pathway, its structural similarity to other bioactive lipids suggests a potential, though unexplored, role in modulating cellular processes through its integration into membranes.

Table 4: General Roles of Fatty Acids in Lipid Metabolism
Metabolic ContextRole of Fatty AcidsRelevance to this compoundReference
Anabolism (Synthesis)Building blocks for complex lipids like triglycerides and phospholipids.As a long-chain fatty acid, it would be synthesized via elongation and desaturation pathways. wikipedia.orgnih.gov
Catabolism (Degradation)Broken down via beta-oxidation to generate ATP for energy.Could theoretically be catabolized for energy, though this is not its primary research focus. nih.gov
Membrane StructureKey components of phospholipids, influencing membrane fluidity and stability.Its long, rigid structure would affect membrane properties upon incorporation. frontiersin.org
Cellular SignalingPrecursors to signaling molecules like eicosanoids.Potential to modulate cellular processes, though specific signaling roles are not established. wikipedia.orgmdpi.com

Advanced Analytical Techniques for 10,12 Heneicosadiynoic Acid and Polydiacetylene Characterization

Chromatographic Methods for Purity and Composition Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of the 10,12-heneicosadiynoic acid monomer and for analyzing the composition of its polymerized forms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For fatty acids like this compound, reversed-phase HPLC is commonly used. shimadzu.comhplc.eu In this method, the stationary phase is nonpolar, and a polar mobile phase is used. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Purity analysis of the monomer can be performed, and the technique can also be adapted to analyze derivatives of the resulting polymer. nih.gov For instance, HPLC with a photodiode array (PDA) detector can be employed to detect and quantify polyacetylenic compounds. researchgate.net The carboxyl group in fatty acids allows for detection in the short UV wavelength region, typically around 210 nm. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. jmchemsci.com For the analysis of non-volatile compounds like long-chain fatty acids, a derivatization step is typically required to convert them into more volatile esters, commonly fatty acid methyl esters (FAMEs). jfda-online.com This process involves reacting the fatty acid with a methylating agent. The resulting FAMEs are then introduced into the GC, where they are separated based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, allowing for definitive identification. lu.se The purity of similar diacetylene fatty acids has been effectively determined using gas chromatography. sigmaaldrich.com

TechniqueSample PreparationTypical ColumnDetection MethodInformation Obtained
HPLC Dissolution in a suitable organic solvent.C18 reversed-phaseUV Detector (200-210 nm), Photodiode Array (PDA)Purity of monomer, Separation of polymer fractions, Quantification
GC-MS Derivatization to a volatile form (e.g., methyl ester).DB-5ms or similar nonpolar capillary columnMass Spectrometer (MS), Flame Ionization Detector (FID)Monomer purity, Identification of impurities, Structural information

Microscopic Techniques for Morphological and Structural Analysis

Microscopy is vital for visualizing the morphology and structure of polydiacetylene assemblies, which can form diverse structures such as vesicles, nanotubes, and films.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal structure of materials. youtube.com For polydiacetylene characterization, TEM is crucial for visualizing the morphology of self-assembled nanostructures like vesicles and liposomes. documentsdelivered.comnih.gov It can confirm the formation of vesicles, provide information on their lamellarity (the number of bilayers), and reveal the presence of microdomains within PDA crystals. documentsdelivered.comrsc.org Studies have successfully used TEM to study the morphology and size distribution of extruded polydiacetylene vesicles functionalized with other molecules. documentsdelivered.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique that can produce images at the atomic scale. nih.gov It is particularly useful for characterizing Langmuir-Blodgett films and self-assembled monolayers of diacetylene monomers on solid substrates. nih.gov AFM studies on polymerized monolayers of similar long-chain diacetylene compounds have successfully visualized parallel rows of molecules with a spacing of approximately 0.5 nanometers. nih.govresearchgate.net The technique can also be used to measure the height difference between different domains in phase-separated films, providing insight into the molecular organization. core.ac.uk Research on heneicosanoic acid, a saturated fatty acid with the same carbon chain length, has utilized AFM to observe the spontaneous formation of micelles and vesicles within monolayers. nih.gov

Dynamic Light Scattering (DLS) for Vesicle Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and vesicles in suspension. usp.orghoriba.com The method works by analyzing the intensity fluctuations of laser light scattered by particles undergoing Brownian motion. usp.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, leading to rapid fluctuations. The Stokes-Einstein equation is then used to relate these fluctuations to the particle's hydrodynamic diameter. usp.org DLS is a standard method for determining the mean size and polydispersity index (a measure of the broadness of the size distribution) of polydiacetylene vesicles. documentsdelivered.com Research has shown that the length of the diacetylene acyl tail affects the resulting vesicle size, with longer tails generally producing smaller vesicles. nih.gov

Diacetylene MonomerHead GroupEffective Diameter (nm)Dispersity
10,12-Tricosadiynoic acid (C23)Carboxylic Acid1400 ± 2000.30 ± 0.02
10,12-Pentacosadiynoic acid (C25)Carboxylic Acid140 ± 200.22 ± 0.05
10,12-Heptacosadiynoic acid (C27)Carboxylic Acid80 ± 200.28 ± 0.06
10,12-Nonacosadiynoic acid (C29)Carboxylic Acid70 ± 100.31 ± 0.02
10,12-Pentacosadiynoic acid (C25)Ethanolamine80 ± 200.27 ± 0.03

Data adapted from a study on diacetylene surfactant vesicles. nih.gov

Fluorescence Microscopy for Spatiotemporal Studies

Polydiacetylene's unique optical properties are central to its use in sensing applications. Upon polymerization, the material is typically in a blue, non-fluorescent state. nih.gov When subjected to external stimuli such as heat, mechanical stress, or specific binding events, it undergoes a conformational change to a red, highly fluorescent state. nih.govfrontiersin.orgnih.gov

Fluorescence microscopy is a key technique for spatiotemporal studies of these materials. It allows for the visualization of the fluorescence turn-on, providing localized information about the interaction between the PDA sensor and an analyte. nih.gov This is particularly useful for tracking dynamic processes. For example, fluorescence microscopy has been used to monitor the time course of virus internalization into giant vesicles composed of phospholipids (B1166683) and PDA, demonstrating its utility for studying biological events in real-time. nih.gov This ability to acquire local information with a high signal-to-noise ratio makes fluorescence microscopy a powerful tool for developing and understanding PDA-based biosensors. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure and Order Determination

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique fundamental to determining the atomic and molecular structure of crystalline materials. researchgate.net By analyzing the elastic scattering of X-ray photons from a sample, XRD can reveal detailed information about the crystal lattice, including lattice parameters, phase identification, and the degree of crystalline order. researchgate.nettu-chemnitz.de For thin films and monolayers, such as those formed by this compound and its resulting polydiacetylene, a specialized surface-sensitive technique known as Grazing Incidence X-ray Diffraction (GIXD) is employed. springernature.comosti.gov

In the GIXD method, the incident X-ray beam strikes the sample at a very shallow angle, typically below the critical angle for total external reflection. tu-chemnitz.despringernature.com This geometry enhances the signal from the surface layer or thin film by increasing the path length of the X-ray beam within the film while minimizing interference from the underlying substrate. osti.govmdpi.com The resulting diffraction pattern provides precise information about the in-plane crystalline structure, molecular packing, and orientation within the monolayer or multilayer film. springernature.com

The polymerization of this compound is a topochemical reaction, meaning the crystalline structure of the monomer dictates the structure and properties of the resulting polymer. Therefore, GIXD is invaluable for studying the structural transformations that occur during this process. By analyzing the positions and intensities of the diffraction peaks before, during, and after polymerization, researchers can elucidate the unit cell dimensions, molecular tilt angles, and intermolecular spacing.

Detailed research findings on long-chain fatty acid monolayers, which serve as excellent structural analogs for this compound, demonstrate the utility of GIXD. Studies on molecules like docosanoic acid reveal distinct phase transitions under compression, each with a unique crystalline structure. tu-chemnitz.de For instance, at low surface pressures, a tilted molecular arrangement might be observed, which transitions to a more ordered, non-tilted hexagonal or rectangular lattice at higher pressures. tu-chemnitz.deresearchgate.net

The diffraction data allows for the calculation of key structural parameters. The in-plane lattice parameters (a, b) and the cross-sectional area per molecule can be determined from the positions of the Bragg peaks. The out-of-plane diffraction profiles, known as Bragg rods, provide information about the molecular length and tilt angle with respect to the surface normal. tu-chemnitz.de

Below are representative data tables illustrating the type of structural information that can be obtained from GIXD analysis of long-chain amphiphilic molecules, analogous to this compound, in Langmuir-Blodgett films.

Table 1: Representative GIXD Data for a Fatty Acid Monolayer at Different Surface Pressures

PhaseSurface Pressure (mN/m)Miller Indices (hk)d-spacing (Å)Molecular Tilt Angle (°)Unit Cell Type
Tilted5(11), (20)4.15, 3.8025Oblique
Less Tilted15(11), (20)4.20, 3.9515Centered Rectangular
Vertical30(10)4.250Hexagonal

Note: This table is a representative example based on typical findings for long-chain fatty acids to illustrate the data derived from GIXD experiments.

Upon photopolymerization, significant changes in the GIXD pattern are observed. The formation of the conjugated polydiacetylene backbone introduces new periodicities and often leads to a contraction of the crystal lattice. The analysis of these changes is crucial for understanding the structure-property relationships of the resulting polymer film.

Table 2: Comparison of Unit Cell Parameters Before and After Polymerization

Compound Statea (Å)b (Å)γ (°)Area per Monomer (Ų)
Monomer5.857.909023.1
Polymer5.607.659021.4

Note: The data presented is illustrative of the typical changes observed during the topochemical polymerization of diacetylene acids, showing lattice contraction.

Structure Activity Relationship Studies and Molecular Engineering of 10,12 Heneicosadiynoic Acid Derived Materials

Systematic Modification of the Carboxylic Acid Headgroup and its Impact on Assembly and Response

The carboxylic acid headgroup of 10,12-heneicosadiynoic acid is a critical determinant of its self-assembly and responsive properties. Modifications to this functional group can significantly alter intermolecular interactions, leading to diverse supramolecular structures and varied responses to external stimuli.

One area of investigation involves the esterification of the carboxylic acid. By converting the acidic proton into an ester group, the hydrogen bonding capabilities of the headgroup are fundamentally changed. For instance, studies on related long-chain fatty acids have shown that esterification can disrupt the formation of well-ordered Langmuir-Blodgett films due to the removal of strong headgroup-headgroup hydrogen bonds. nih.govresearchgate.net This modification impacts the packing of the alkyl chains, which in turn affects the topochemical polymerization of the diacetylene units. The steric bulk of the ester group can also influence the lattice parameters of the resulting assembly, potentially hindering the ideal alignment required for efficient polymerization.

Another approach is the amidation of the carboxylic acid. The introduction of an amide functionality introduces both hydrogen bond donor and acceptor sites, leading to different hydrogen bonding motifs compared to the carboxylic acid dimer. This can result in the formation of unique self-assembled structures, such as nanofibers or tapes, depending on the specific amide derivative. The strength and directionality of these new hydrogen bonds play a crucial role in dictating the morphology of the assembly and its subsequent colorimetric response upon polymerization.

Furthermore, the coordination of metal ions to the carboxylate headgroup presents a strategy for creating metallo-amphiphile assemblies. The choice of metal ion and its coordination geometry can direct the formation of specific supramolecular architectures. These metal-organic structures can exhibit enhanced thermal stability and novel electronic properties. The binding of metal ions alters the charge and size of the headgroup, thereby influencing the molecular packing and the electronic structure of the resulting polydiacetylene.

The table below summarizes the effects of systematic modifications of the carboxylic acid headgroup on the assembly and response of diynoic acid-derived materials.

Headgroup ModificationPrimary Intermolecular InteractionImpact on AssemblyConsequence for Response
Esterification Dipole-dipole interactions, van der Waals forcesDisruption of ordered packing, increased intermolecular distanceReduced polymerization efficiency, altered chromic response
Amidation Hydrogen bonding (donor and acceptor)Formation of diverse morphologies (nanofibers, tapes)Tunable colorimetric response based on assembly morphology
Metal Coordination Ionic and coordination bondsFormation of well-defined metal-organic architecturesEnhanced thermal stability, novel electronic and optical properties

Investigations into Variations of Diynoic Position and Alkyl Chain Length on Material Performance

Systematic studies have demonstrated that the position of the diacetylene unit affects the conjugation length of the resulting polydiacetylene. nih.gov When the diacetylene is located closer to the headgroup or the tail of the monomer, the resulting polymer may exhibit a shorter effective conjugation length. This is attributed to increased disorder or steric hindrance in these regions, which disrupts the ideal packing for polymerization. acs.org Conversely, placing the diacetylene moiety in the middle of the hydrophobic tail often leads to a higher degree of polymerization and a more extended conjugation, resulting in a more pronounced blue color in the polydiacetylene. nih.gov

The interplay between diynoic position and alkyl chain length is crucial for controlling the chromatic properties of polydiacetylenes. acs.org The mobility and packing of the groups on both sides of the triple bonds are dependent on these structural factors. nih.gov For instance, increased mobility of terminal alkyl chains can hinder the efficient packing of the diacetylene units, leading to a less conjugated polymer. acs.org Therefore, a careful balance between these parameters is necessary to achieve desired material properties.

The following table summarizes the influence of these structural variations on key material properties.

Structural VariationImpact on Molecular PackingEffect on PolymerizationInfluence on Material Performance
Diynoic Position (Closer to ends) Increased disorder, steric hindranceDecreased conjugation lengthLess pronounced blue color, altered chromatic response acs.orgnih.gov
Diynoic Position (Middle of chain) More ordered packingHigher degree of polymerization, extended conjugationMore stable structure, enhanced blue color acs.orgnih.gov
Shorter Alkyl Chain Length Decreased van der Waals interactions, lower melting point plu.mxMay affect polymerization efficiencyAltered thermal properties and stability plu.mx
Longer Alkyl Chain Length Increased van der Waals interactions, potentially more stable assemblyCan lead to more ordered structures conducive to polymerizationEnhanced stability of self-assembled structures nih.govresearchgate.net

Rational Design of Diynoic Monomers for Tailored Properties

The rational design of diynoic acid monomers, including this compound, is a powerful strategy for creating materials with specific, tailored properties for a wide range of applications. researchgate.net This molecular engineering approach involves the strategic modification of the monomer structure to control self-assembly, polymerization, and the ultimate function of the resulting polydiacetylene. rsc.org

A key aspect of rational design is the incorporation of functional groups that can direct the self-assembly process through specific intermolecular interactions. For example, introducing amide or urea (B33335) functionalities can promote the formation of well-defined hydrogen-bonded networks, leading to ordered supramolecular structures that are conducive to topochemical polymerization. rsc.org Similarly, the attachment of sugar moieties can lead to the formation of glycolipids that self-assemble into diverse architectures such as tubules, rods, and sheets, with the potential for creating biocompatible materials. nih.gov

Side chain engineering is another critical tool in the rational design of diynoic monomers. researchgate.net By modifying the side chains, it is possible to control not only the topochemical polymerization but also the response of the resulting polydiacetylene to external stimuli. researchgate.net For instance, incorporating photoresponsive groups can lead to materials that change color upon exposure to specific wavelengths of light. nih.gov The introduction of chiral centers can induce the formation of helical structures with unique optical properties.

The design of diacetylene-containing peptide amphiphiles is a particularly promising area of research. nih.gov By combining the self-assembling properties of peptides with the colorimetric response of polydiacetylenes, it is possible to create sophisticated biosensors and functional biomaterials. researchgate.net The specific amino acid sequence of the peptide can be designed to recognize and bind to target molecules, leading to a color change in the polydiacetylene backbone.

Furthermore, the rational design of diynoic monomers extends to controlling their processing and patterning. For instance, designing monomers that can undergo polymerization in solution or in a gel state opens up new possibilities for creating complex, patterned materials. acs.org The ability to initiate polymerization with lower energy irradiation, such as 365-nm light, is another important design consideration, as it can be less damaging to other components in a composite material. nih.gov

The table below provides examples of rational design strategies and their intended outcomes.

Design StrategyFunctional Moiety/ModificationDesired Property/Application
Controlled Self-Assembly Amide/Urea groups, GlycosidesFormation of ordered nanostructures (fibers, tubes), Biocompatible materials rsc.orgnih.gov
Stimuli-Responsiveness Photochromic groups, Chiral centersLight-sensitive materials, Chiroptical switches nih.gov
Biosensing Peptide sequences, Boronic acidSpecific analyte detection, Cell imaging nih.govnih.gov
Enhanced Processability Solubilizing groups, Modified headgroupsSolution-phase polymerization, Patternable materials acs.org

Computational and Theoretical Modeling of Molecular Behavior and Polymerization Dynamics

Computational and theoretical modeling play an indispensable role in understanding the molecular behavior and polymerization dynamics of this compound and related diacetylene systems. These methods provide insights into the structure-property relationships at the atomic level, which are often difficult to probe experimentally.

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of diynoic acid monomers. youtube.com By simulating the interactions between individual molecules, MD can predict the formation of ordered structures such as monolayers, bilayers, and micelles. aps.org These simulations can also provide information on the packing arrangements of the monomers, including the critical distance and orientation between diacetylene units required for topochemical polymerization. wikipedia.org Furthermore, MD can be used to study the effect of temperature, pressure, and solvent on the stability and morphology of the self-assembled structures. aps.org

Quantum chemical calculations, such as density functional theory (DFT), are employed to study the electronic structure of both the monomer and the resulting polydiacetylene. njit.edu These calculations can provide insights into the optical properties of the material, including the origin of the blue-to-red color transition. wikipedia.org DFT can also be used to model the reaction pathway of the polymerization process, helping to elucidate the mechanism and kinetics of this solid-state transformation. By calculating the torsion angles of the polydiacetylene backbone, DFT simulations can correlate structural changes with the observed chromatic sensitivity. njit.edu

Force field development is a crucial aspect of accurate molecular modeling. The parameters used in MD simulations must accurately reflect the intermolecular and intramolecular forces governing the system. For diacetylene-containing molecules, specific force field parameters may need to be developed and validated against experimental data or higher-level quantum chemical calculations to ensure the reliability of the simulations.

The integration of computational modeling with experimental studies provides a synergistic approach to understanding and designing diynoic acid-derived materials. Modeling can help to interpret experimental results, predict the properties of new materials, and guide the rational design of monomers with tailored functionalities. For example, simulations can screen potential monomer designs for their ability to self-assemble into the desired structures before they are synthesized in the lab.

The following table highlights the application of different computational methods to the study of diynoic acid systems.

Computational MethodInformation ObtainedRelevance to this compound
Molecular Dynamics (MD) Self-assembly pathways, packing arrangements, structural stabilityPredicting monolayer formation and stability, understanding conditions for topochemical polymerization youtube.comaps.org
Density Functional Theory (DFT) Electronic structure, optical properties, reaction mechanismsExplaining colorimetric transitions, modeling the polymerization process wikipedia.orgnjit.edu
Quantum Chemical Calculations Intermolecular interaction energies, vibrational frequenciesElucidating the forces driving self-assembly, interpreting spectroscopic data nasa.gov
Force Field Development Accurate representation of molecular interactionsEnsuring the reliability of MD simulations for predictive design

Q & A

Q. What are the recommended methods for synthesizing 10,12-Heneicosadiynoic acid with high purity?

Synthesis of this compound requires careful optimization of alkyne coupling reactions due to its conjugated diyne structure. A validated approach involves:

  • Stepwise Sonogashira coupling to introduce the diyne moiety, ensuring controlled reaction conditions (e.g., inert atmosphere, palladium catalysts) to minimize side reactions.
  • Purification via column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures to isolate the product.
  • Purity verification using 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions.
  • UV-Vis spectroscopy monitors photostability, particularly for diyne-containing compounds prone to polymerization under light.
  • pH-dependent stability studies in buffered solutions (pH 3–10) with HPLC tracking of degradation products over time .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s inhibitory effects on acyl-CoA oxidase-1 (ACOX1)?

  • In vitro enzyme assays : Pre-incubate ACOX1 with this compound-CoA (generated via peroxisomal VLACS activation) and measure activity loss using spectrophotometric detection of H2_2O2_2 production. Time- and concentration-dependent kinetics (e.g., KI=680nM,kinact=3.18min1K_I = 680 \, \text{nM}, k_{\text{inact}} = 3.18 \, \text{min}^{-1}) confirm irreversible inhibition .
  • Cell-based models : Use adipocyte or hepatocyte cultures to evaluate mitochondrial lipid metabolism (e.g., ROS reduction, lipid droplet quantification via fluorescence microscopy) .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite formation using LC-MS/MS.
  • Species-specific differences : Compare VLACS and ACOX1 expression levels across models (e.g., murine vs. human adipocytes) via qPCR or Western blot.
  • Dose-response optimization : Conduct in vivo studies with graded doses to identify thresholds for target engagement versus off-target effects .

Q. What strategies mitigate oxidative stress artifacts in studies involving this compound’s effects on ROS metabolism?

  • Antioxidant co-treatment : Include controls with N-acetylcysteine (NAC) or Trolox to distinguish compound-specific ROS modulation from experimental artifacts.
  • Real-time ROS detection : Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging with simultaneous metabolic flux analysis .

Q. How should researchers design experiments to evaluate this compound’s impact on inflammatory signaling pathways?

  • Transcriptomic profiling : RNA-seq or targeted qPCR arrays for inflammatory markers (e.g., IL-6, COX-2) in treated adipocytes or macrophages.
  • GPCR modulation studies : Assess GPR120/GPR56 expression via flow cytometry or CRISPR knockouts to elucidate receptor-mediated anti-inflammatory mechanisms .

Methodological Best Practices

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • LC-MS/MS with isotopic internal standards (e.g., 13C^{13}C-labeled analogs) ensures accuracy in plasma or tissue homogenates.
  • Sample preparation : Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) improves recovery of hydrophobic fatty acids .

Q. How can researchers validate the specificity of this compound’s biological effects?

  • Isomer controls : Compare activity against structurally similar analogs (e.g., 9,11-CLA or saturated variants) to confirm diyne-specific effects.
  • Competitive inhibition assays : Co-administer oleic acid or other MUFA to test lipidome-dependent mechanisms .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound studies?

  • Non-linear regression models (e.g., Hill equation) for IC50_{50}/EC50_{50} determination.
  • Multivariate analysis (PCA or PLS-DA) for omics datasets to identify pathway-level changes .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

  • Rigorous QC protocols : Mandate 95%\geq 95\% purity (via HPLC) and NMR spectral matching for each batch.
  • Bioactivity normalization : Include internal reference samples in each experiment to calibrate inter-batch differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.